molecular formula C10H12O2 B1147900 (s)-1-Phenylethyl acetate CAS No. 16197-93-6

(s)-1-Phenylethyl acetate

Cat. No.: B1147900
CAS No.: 16197-93-6
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-1-Phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. The compound is derived from the esterification of (1S)-1-Phenylethanol and acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-Phenylethyl acetate typically involves the esterification of (1S)-1-Phenylethanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(1S)-1-Phenylethanol+Acetic AcidAcid Catalyst(1S)-1-Phenylethyl Acetate+Water\text{(1S)-1-Phenylethanol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (1S)-1-Phenylethanol+Acetic AcidAcid Catalyst​(1S)-1-Phenylethyl Acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification process. Additionally, azeotropic distillation is employed to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

(s)-1-Phenylethyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (1S)-1-Phenylethanol and acetic acid in the presence of an acid or base.

    Reduction: Reduction of the ester can yield (1S)-1-Phenylethanol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: (1S)-1-Phenylethanol and acetic acid.

    Reduction: (1S)-1-Phenylethanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

(s)-1-Phenylethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (s)-1-Phenylethyl acetate in biological systems involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In antimicrobial applications, the compound disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Methyl Acetate: A volatile ester used in coatings and adhesives.

    Isopropyl Acetate: An ester with a similar structure, used as a solvent in coatings and inks.

Uniqueness

(s)-1-Phenylethyl acetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its interaction with biological systems and its olfactory perception, making it distinct from other esters.

Properties

CAS No.

16197-93-6

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95% min.

Synonyms

1S-Styrallyl acetate

Origin of Product

United States

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